molecular formula C7H8O2S2 B2469702 4-Methanesulfonylbenzene-1-thiol CAS No. 3814-25-3

4-Methanesulfonylbenzene-1-thiol

Cat. No. B2469702
CAS RN: 3814-25-3
M. Wt: 188.26
InChI Key: KNYOZQSRZUOPRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Methanesulfonylbenzene-1-thiol can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . These properties include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Biogeochemical Cycling in Anaerobic Environments

Research shows that microbial populations in anaerobic freshwater sediments and sewage digestor sludge metabolize volatile organic sulfur compounds, including methane thiol, to methane and carbon dioxide. This indicates a role for these habitats in the biogeochemical cycling of sulfur compounds (Zinder & Brock, 1978).

Synthesis of Organic Compounds

Methanesulfonylbenzene-1-thiol derivatives are involved in the synthesis of various organic compounds. For example, displacement of the methanesulphonyloxy-group from certain derivatives can lead to the synthesis of specific glucosides, which have potential applications in various chemical processes (Gero & Guthrie, 1967).

Chemical Reagent for Biological Research

In biological research, the selective reaction of chemical reagents with reduced protein thiols is crucial. A study discovered a new heteroaromatic alkylsulfone derived from methanesulfonylbenzene-1-thiol as a selective and highly reactive -SH blocking reagent compatible with biological applications. This has implications for proteomics and redox investigations in physiological and pathological processes (Chen et al., 2017).

Analytical Chemistry

Methanesulfonylbenzene-1-thiol and its derivatives play a role in analytical chemistry, such as in the simultaneous determination of thiols and disulfides. They are used as pre-column derivatization reagents for high-performance liquid chromatography with fluorescence detection (Toyo’oka et al., 1988).

Environmental Monitoring

Compounds like methanethiol, derived from methanesulfonylbenzene-1-thiol, are studied for their electrochemical behavior, which has implications for environmental monitoring, such as in the development of gas sensors (Napier & Hart, 1996).

Safety and Hazards

The safety data sheet (SDS) provides information on the potential hazards of a chemical compound . It includes information on its reactivity, health hazards, precautions for safe handling and use, and emergency and first-aid procedures .

properties

IUPAC Name

4-methylsulfonylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c1-11(8,9)7-4-2-6(10)3-5-7/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYOZQSRZUOPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3814-25-3
Record name 4-methanesulfonylbenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Fluoro-4-(methylsulfonyl)-benzene (1.74 g) and sodium hydrosulphide hydrate (0.67 g) were dissolved in DMF (10 ml) and stirred at room temperature for 24 hours. The reaction was quenched with water, acidified with 2M hydrochloric acid (20 ml) and extracted with ethyl acetate (2×50 ml). The combined extracts were then washed with water (2×25 ml) and brine (20 ml). The organic solution was dried (MgSO4), filtered and evaporated in vacuo to yield the sub-title compound as a white solid (1.8 g).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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